2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine 2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532090
InChI: InChI=1S/C10H12N4/c1-8(9-5-3-2-4-6-9)14-12-7-10(11)13-14/h2-8H,1H3,(H2,11,13)
SMILES:
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17532090

Molecular Formula: C10H12N4

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Phenylethyl)-2H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
IUPAC Name 2-(1-phenylethyl)triazol-4-amine
Standard InChI InChI=1S/C10H12N4/c1-8(9-5-3-2-4-6-9)14-12-7-10(11)13-14/h2-8H,1H3,(H2,11,13)
Standard InChI Key RGLIOHGPQYWFPV-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)N2N=CC(=N2)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, 2-(1-phenylethyl)-2H-1,2,3-triazol-4-amine, denotes a 1,2,3-triazole ring with two substituents:

  • A 1-phenylethyl group (-CH2-C6H5) at the 2-position, which introduces steric bulk and aromaticity.

  • An amine group (-NH2) at the 4-position, offering hydrogen-bonding capability and reactivity .

The triazole ring itself is aromatic, with three nitrogen atoms contributing to its electron-deficient nature. This electronic configuration enables participation in π-π stacking interactions and metal coordination, as observed in related triazole derivatives .

Table 1: Molecular Properties of 2-(1-Phenylethyl)-2H-1,2,3-Triazol-4-Amine

PropertyValue/Description
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Hybridizationsp2 (triazole ring)
Aromatic SystemPlanar 6π-electron system
Functional GroupsAmine (-NH2), phenyl, triazole

Synthetic Methodologies

General Approaches to 1,2,3-Triazole Synthesis

StepReactionReagents/Conditions
1Propargylamine synthesisPropargyl bromide, K2CO3, DMF
2Azide preparationNaN3, DMSO, 80°C
3CuAAC cyclizationCuI, TBTA, DCM, rt

Physicochemical Properties

Solubility and Stability

Triazoles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The amine group enhances hydrophilicity, while the phenyl group contributes to lipophilicity, suggesting a balanced logP value (~2.5) . Stability under acidic or basic conditions depends on the amine’s protection; unprotected amines may protonate in acidic media.

Spectroscopic Characterization

Data from analogous compounds (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) provide insights :

1H NMR (400 MHz, CDCl3)

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, C6H5 and triazole-H).

  • Phenylethyl CH2: δ 5.5–5.6 ppm (singlet, N-CH2-C6H5).

  • Amine NH2: δ 2.5–3.5 ppm (broad, exchangeable).

13C NMR (100 MHz, CDCl3)

  • Triazole carbons: δ 120–150 ppm.

  • Phenyl carbons: δ 125–135 ppm.

  • Aliphatic CH2: δ 50–55 ppm.

Mass Spectrometry

  • Molecular ion peak: m/z 188.1 [M+H]+.

  • Fragmentation patterns likely include loss of NH2 (m/z 171.1) and C6H5CH2 (m/z 119.0).

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